2-(3-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE: is an organic compound that features a combination of fluorophenyl and methoxy-dimethylphenyl groups connected through an ethylamine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- [2-(3-CHLOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
- [2-(3-BROMOPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
- [2-(3-IODOPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE
Uniqueness: The presence of the fluorine atom in [2-(3-FLUOROPHENYL)ETHYL][(4-METHOXY-2,5-DIMETHYLPHENYL)METHYL]AMINE imparts unique electronic properties, such as increased electronegativity and stability. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, bromo, and iodo analogs.
Eigenschaften
Molekularformel |
C18H22FNO |
---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H22FNO/c1-13-10-18(21-3)14(2)9-16(13)12-20-8-7-15-5-4-6-17(19)11-15/h4-6,9-11,20H,7-8,12H2,1-3H3 |
InChI-Schlüssel |
ZDQMHKXQBVBCIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C)CNCCC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.